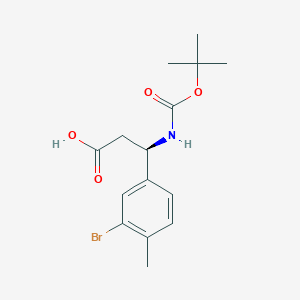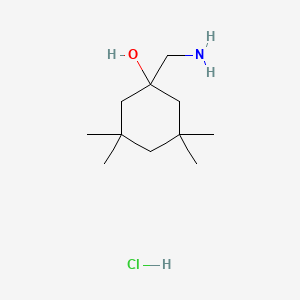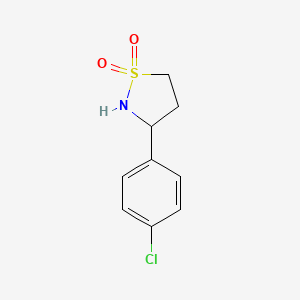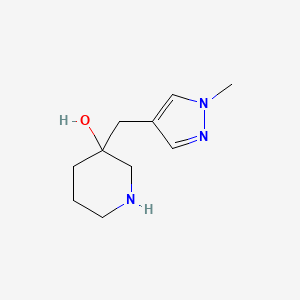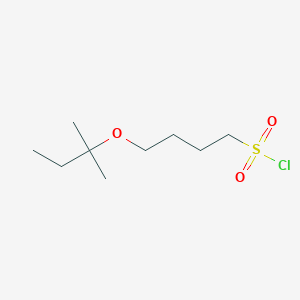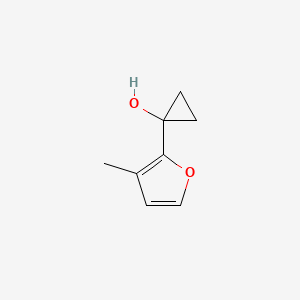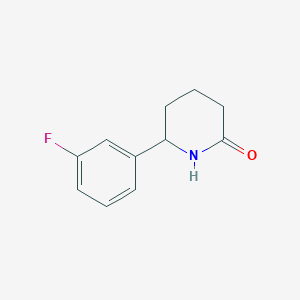
6-(3-Fluorophenyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Fluorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atomThis compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and piperidine.
Formation of Intermediate: The initial step involves the condensation of 3-fluorobenzaldehyde with piperidine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the piperidin-2-one ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure, to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Fluorophenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Fluorophenyl ketones and carboxylic acids.
Reduction: Fluorophenyl alcohols and amines.
Substitution: Various fluorophenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(3-Fluorophenyl)piperidin-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Research: It serves as a tool compound for studying the biological pathways and mechanisms involving piperidine derivatives.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(3-Fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors and enzymes, leading to modulation of their activity. This compound may act as an agonist or antagonist, depending on the target, and can influence various biological processes such as neurotransmission and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Fluorophenyl)piperidin-2-one: Similar in structure but with the fluorine atom at the para position.
6-(2-Fluorophenyl)piperidin-2-one: Similar in structure but with the fluorine atom at the ortho position.
6-(3-Chlorophenyl)piperidin-2-one: Similar in structure but with a chlorine atom instead of fluorine.
Uniqueness
6-(3-Fluorophenyl)piperidin-2-one is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the meta position enhances its potential as a pharmacophore in drug design and development .
Propiedades
IUPAC Name |
6-(3-fluorophenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1,3-4,7,10H,2,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKGITIWSAGBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
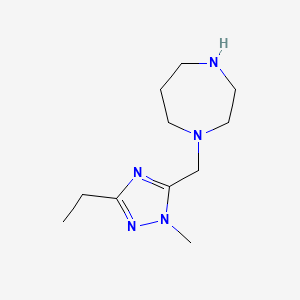
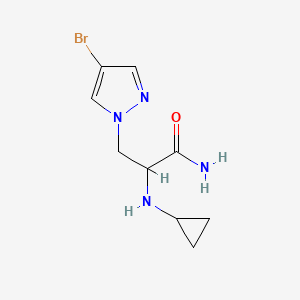
![6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13627144.png)
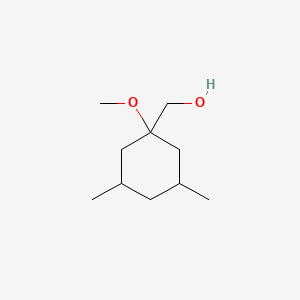

![2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid](/img/structure/B13627162.png)

